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Compound of Interest

Compound Name: 1,4-Diphenoxybutane

Cat. No.: B1595049

Introduction: The Molecular Blueprint of 1,4-
Diphenoxybutane

1,4-Diphenoxybutane (Ci6H180:2) is a molecule of significant interest in various fields,
including materials science and as a building block in organic synthesis. Its structure, featuring
two phenyl rings linked by a flexible four-carbon diether chain, imparts a unique combination of
rigidity and conformational freedom. The precise characterization of this molecule is paramount
for its application and for ensuring the quality and purity of its synthesis. Spectroscopic
methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) provide the essential toolkit for elucidating and confirming its molecular
structure.

This guide provides an in-depth analysis of the spectroscopic data of 1,4-diphenoxybutane.
As experimental spectra for this specific compound are not widely published, we will leverage
high-quality predicted data, contextualized with experimental data from analogous structures.
This approach not only offers a detailed characterization of the target molecule but also serves
as a practical framework for spectroscopic problem-solving in a research and development
setting. We will delve into the causality behind spectral features, providing field-proven insights
into data interpretation and acquisition.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Mapping the Proton and Carbon
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Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, primarily *H and 3C,
we can map the connectivity and chemical environment of each atom within the 1,4-
diphenoxybutane molecule.

Molecular Symmetry and Expected Signals

Due to the symmetry of the 1,4-diphenoxybutane molecule, we anticipate a simplified NMR
spectrum. The two phenoxy groups are chemically equivalent, as are the two pairs of
methylene groups in the butane chain. This equivalence significantly reduces the number of
unique signals, making the spectrum relatively straightforward to interpret.[1]

Caption: Structure of 1,4-Diphenoxybutane with key proton and carbon environments labeled.

'H NMR Spectroscopy Analysis

The H NMR spectrum is predicted to show four distinct signals, corresponding to the aromatic
protons and the two types of methylene protons in the butane chain.
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Predicted Rationale and
Chemical Shift  Multiplicity Integration Assighment Comparative
(3, ppm) Insights

The electron-
donating nature
of the ether
oxygen shields
the aromatic
protons relative
to benzene (7.34
ppm). This signal
~7.28 Triplet 4H meta-ArH is coupled to
both ortho
protons, resulting
in a triplet. For
comparison, the
meta protons in
anisole appear
around 7.25

ppm.[2]

The para proton
experiences the
strongest
shielding from
the oxygen's
~6.93 Triplet 2H para-ArH lone pair thrOl_Jgh
resonance. Itis
coupled to the
two meta
protons,
appearing as a

triplet.

~6.89 Doublet 4H ortho-ArH These protons
are also shielded
and are coupled

only to the
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adjacent meta
proton, hence
appearing as a
doublet. In
diphenoxymetha
ne, the ortho
protons are
observed around
7.01 ppm.[3]

O-CH2-CH: (a,

~4.00 Triplet 4H
a’)

These methylene
protons are
directly attached
to the
deshielding
oxygen atom,
shifting them
downfield. They
are coupled to
the adjacent 'b’
methylene
protons, resulting

in a triplet.

O-CH2-CH: (b,

~1.95 Quintet 4H
b")

These central
methylene
protons are more
shielded than the
‘a’ protons. They
are coupled to
the four protons
of the two
adjacent 'a’
methylene
groups, leading

to a quintet.
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3C NMR Spectroscopy Analysis

The proton-decoupled 3C NMR spectrum is expected to display four signals due to the
molecule's symmetry.

Predicted Chemical Shift . Rationale and Comparative
Assignment )
(5, ppm) Insights

The ipso-carbon, directly
attached to the oxygen, is
significantly deshielded. This is
~158.8 C-0O (ipso-Ar) a characteristic chemical shift
for carbons in an aryl ether
linkage. In anisole, this carbon

appears at 159.9 ppm.

These carbons are least
~129.5 CH (meta-Ar) affected by the oxygen
substituent.

The para-carbon is shielded by
~120.8 CH (para-Ar) the resonance effect of the

oxygen atom.

The ortho-carbons are also
~114.5 CH (ortho-Ar) shielded due to the electron-

donating oxygen.

The carbon atom directly

bonded to the electronegative
~67.5 O-CHz (a, a") oxygen is deshielded and

appears in the typical range for

ether carbons.[4]

This aliphatic carbon is in a
~26.2 O-CH2-CHz2 (b, b") more shielded environment,
appearing further upfield.

Experimental Protocol: NMR Data Acquisition
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A self-validating system for NMR analysis ensures reproducibility and accuracy.

e Sample Preparation:

o Accurately weigh 5-10 mg of 1,4-diphenoxybutane.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIsz). The choice of
solvent is critical; CDCls is a good starting point for its excellent solubilizing properties for
nonpolar to moderately polar compounds and its well-defined residual solvent peak.[5]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup (for a 400 MHz spectrometer):

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical
peaks.

o Acquire the *H spectrum using a standard single-pulse experiment. A 30° pulse angle with
a relaxation delay of 1-2 seconds is typically sufficient.

o For the 13C spectrum, use a proton-decoupled pulse program (e.g., zgpg30) to obtain
singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number
of scans (e.g., 1024 or more) are necessary due to the low natural abundance of the 13C
isotope.[6]

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the TMS signal (*H and *3C) or the residual solvent
peak.
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o Integrate the *H signals to determine the relative proton ratios.

Caption: Standard workflow for NMR analysis of an organic compound.

Part 2: Infrared (IR) Spectroscopy - Probing
Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule. By measuring the absorption of infrared radiation, which excites molecular
vibrations (stretching and bending), we can obtain a characteristic "fingerprint" of the
compound.

Interpretation of the IR Spectrum

The IR spectrum of 1,4-diphenoxybutane is dominated by vibrations associated with the
aromatic rings and the ether linkages.
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Predicted
Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale and
Comparative
Insights

~3100-3000

C-H Stretch

Aromatic

The C-H stretching
vibrations of the sp?
hybridized carbons in
the phenyl rings
typically appear above
3000 cm~1.

~3000-2850

C-H Stretch

Aliphatic

The C-H stretching
vibrations of the sp3
hybridized carbons in
the butane chain are
expected just below
3000 cm~1.

~1600 & ~1500

C=C Stretch

Aromatic Ring

These two sharp,
characteristic bands
arise from the carbon-
carbon stretching
vibrations within the
phenyl rings. Their
presence is a strong
indicator of an

aromatic system.

~1240

C-O-C Stretch

Aryl-Alkyl Ether

This is one of the
most diagnostic
peaks. The
asymmetrical C-O-C
stretch in aryl-alkyl
ethers is typically
strong and appears in
this region. For
anisole, a strong band
is observed around
1250 cm~1.[7]
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The symmetrical C-O-

C stretch is also
~1040 C-O-C Stretch Aryl-Alkyl Ether expected, though it is

often weaker than the

asymmetrical stretch.

These bands
correspond to the out-
of-plane C-H bending
Monosubstituted vibrations of the five
~750 & ~690 C-H Bend ]
Benzene adjacent hydrogen
atoms on the
monosubstituted

phenyl rings.

Experimental Protocol: IR Data Acquisition
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of 1,4-diphenoxybutane with ~100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o The goal is to create a fine, homogeneous powder. Incomplete grinding will result in poor
quality spectra due to light scattering.

o Place the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric H20 and CO2 absorptions.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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o Data Analysis:

o Identify the major absorption bands and correlate them with specific functional groups
using standard correlation tables.

Grind Sample with KBr | Form KBr Pellet | Acquire Background Spectrum | Acquire Sample Spectrum | Correlate Peaks to Functional Groups

Click to download full resolution via product page

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Part 3: Mass Spectrometry (MS) - Determining
Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of a
compound and, through its fragmentation pattern, valuable clues about its structure.

Analysis of the Mass Spectrum

For 1,4-diphenoxybutane (Molecular Formula: CieH1802), the calculated monoisotopic mass
IS 242.1307 g/mol .[8]

e Molecular lon (M*): The molecular ion peak is expected at m/z = 242. For aromatic ethers,
this peak is typically prominent due to the stability of the aromatic system.[9][10]

o Key Fragmentation Pathways: The fragmentation of ethers is often directed by the oxygen
atom.

o Alpha-Cleavage (C-O bond): Cleavage of the C-O bond can lead to a phenoxy radical and
a CaHoO™ fragment, or a phenyl radical (m/z = 77) and a C10H1302* fragment.

o Beta-Cleavage (C-C bond): The most characteristic fragmentation for aryl ethers involves
cleavage of the bond beta to the aromatic ring.[10] In this case, cleavage of the O-CH:
bond is an alpha-cleavage. A key fragmentation is the cleavage of the CH2-CH2 bond,
which can lead to various resonance-stabilized fragments.
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o Formation of the Phenol lon: A common fragmentation pathway for aryl ethers with an
alkyl chain involves a rearrangement to eliminate an alkene (in this case, butene) and form
a phenol radical cation at m/z = 94. This is often a very prominent peak in the spectrum.
[10]

o Phenoxy Cation: Cleavage of the ether bond can also generate a phenoxy cation or a
related fragment at m/z = 93.

[CeHsO(CH2)4aOCeHs]*
m/z = 242
/ - C4H\ - ¢(CH2)a0OCeHs
[CeHsOH]* [CeHsO]*
m/z = 94 m/z = 93

CO

[CeHs]*
m/z =77

Click to download full resolution via product page

Caption: Plausible major fragmentation pathways for 1,4-diphenoxybutane in EI-MS.

Experimental Protocol: Mass Spectrometry Data
Acquisition

e Sample Introduction:

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS) for separation and analysis.

e |onization:
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o Utilize Electron lonization (El) at a standard energy of 70 eV. This energy is sufficient to
cause reproducible fragmentation patterns, creating a spectral library-searchable
fingerprint.

e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection and Data Analysis:
o The detector records the abundance of each ion.

o Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the
major fragment ions to confirm the structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating
characterization of 1,4-diphenoxybutane. *H and 3C NMR confirm the carbon-hydrogen
framework and the symmetry of the molecule. IR spectroscopy verifies the presence of key
functional groups, namely the aryl ether and aromatic rings. Mass spectrometry confirms the
molecular weight and provides structural information through predictable fragmentation
patterns. This integrated spectroscopic approach is fundamental to the work of researchers,
scientists, and drug development professionals, ensuring the unambiguous identification and
quality control of chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. masterorganicchemistry.com [masterorganicchemistry.com]

e 2. Anisole(100-66-3) IR Spectrum [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1595049?utm_src=pdf-body
https://www.benchchem.com/product/b1595049?utm_src=pdf-custom-synthesis
https://www.masterorganicchemistry.com/2022/02/08/1h-nmr-how-many-signals/
https://m.chemicalbook.com/SpectrumEN_100-66-3_ir1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 3. DIPHENOXYMETHANE(4442-41-5) 1H NMR spectrum [chemicalbook.com]
e 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
e 5. epfl.ch [epfl.ch]

e 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate
specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nim.nih.gov]

e 7. IR Spectrum Of Anisole | bartleby [bartleby.com]
e 8. PubChemLite - 1,4-diphenoxybutane (C16H1802) [pubchemlite.lcsb.uni.lu]

e 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS
[orgspectroscopyint.blogspot.com]

e 10. GCMS Section 6.13 [people.whitman.edu]

 To cite this document: BenchChem. [Spectroscopic Data of 1,4-Diphenoxybutane: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595049#spectroscopic-data-nmr-ir-ms-of-1-4-
diphenoxybutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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